5-Amino-1-methyl-1H-pyrazole-3-ethanol

Catalog No.
S6615100
CAS No.
1224888-33-8
M.F
C6H11N3O
M. Wt
141.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-1-methyl-1H-pyrazole-3-ethanol

CAS Number

1224888-33-8

Product Name

5-Amino-1-methyl-1H-pyrazole-3-ethanol

IUPAC Name

2-(5-amino-1-methylpyrazol-3-yl)ethanol

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

InChI

InChI=1S/C6H11N3O/c1-9-6(7)4-5(8-9)2-3-10/h4,10H,2-3,7H2,1H3

InChI Key

JRSKQEWIYRRISL-UHFFFAOYSA-N

SMILES

CN1C(=CC(=N1)CCO)N

Canonical SMILES

CN1C(=CC(=N1)CCO)N

Scientific databases like PubChem [] and scholarly articles search engines haven't yielded any results for this specific molecule in research. This doesn't necessarily mean it has no applications, but it suggests research on this compound is limited or non-existent at this time.

  • There is research on other 5-Amino-1-methyl-1H-pyrazole derivatives, such as 5-Amino-1-methyl-1H-pyrazole-3-carboxylic acid and Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, which are used as building blocks for bioactive molecules [].

5-Amino-1-methyl-1H-pyrazole-3-ethanol is a heterocyclic compound belonging to the pyrazole family. Its chemical formula is C6H11N3O, and it features an amino group and a hydroxyl group, contributing to its potential biological activities. The structure consists of a pyrazole ring with a methyl group at the 1-position and an ethanol moiety at the 3-position, making it a valuable compound in medicinal chemistry.

Due to the presence of functional groups. Notably, the amino group can act as a nucleophile, allowing for reactions such as:

  • Nucleophilic substitution: The amino group can attack electrophilic centers in other molecules.
  • Condensation reactions: It can react with carbonyl compounds to form imines or other derivatives.
  • Cyclization reactions: The compound may undergo cyclization with suitable reagents to form more complex structures.

5-Amino-1-methyl-1H-pyrazole-3-ethanol exhibits several biological activities, including:

  • Antimicrobial properties: Studies have indicated that pyrazole derivatives can inhibit bacterial growth.
  • Anti-inflammatory effects: Similar compounds have shown potential in reducing inflammation through inhibition of cyclooxygenase enzymes.
  • Antitumor activity: Some derivatives have been evaluated for their ability to induce apoptosis in cancer cells.

These activities suggest that 5-amino-1-methyl-1H-pyrazole-3-ethanol could be a candidate for further pharmacological studies.

The synthesis of 5-amino-1-methyl-1H-pyrazole-3-ethanol can be achieved through several methods:

  • Hydrazine Hydrate Reaction: Reacting hydrazine hydrate with appropriate carbonyl compounds leads to the formation of pyrazoles.
  • Michael Addition: Utilizing Michael-type addition reactions with ethyl or methyl substituted pyrazoles can yield this compound under mild conditions .
  • Reflux Conditions: Synthesis often involves refluxing reactants in solvents like ethanol, which facilitates high yields and regioselectivity .

5-Amino-1-methyl-1H-pyrazole-3-ethanol has potential applications in:

  • Pharmaceuticals: As a lead compound for developing new drugs targeting inflammation and microbial infections.
  • Agricultural Chemicals: Its derivatives may serve as intermediates in the synthesis of agrochemicals, particularly those aimed at pest control.
  • Material Science: Pyrazoles are explored for their properties in developing new materials with specific electronic or optical characteristics.

Interaction studies involving 5-amino-1-methyl-1H-pyrazole-3-ethanol focus on its binding affinity to various biological targets:

  • Enzyme Inhibition: Research indicates that this compound may inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Binding: Studies on its interaction with receptors related to pain and inflammation could reveal its therapeutic potential.

These studies are crucial for understanding the mechanism of action and optimizing the compound's efficacy.

Several compounds share structural similarities with 5-amino-1-methyl-1H-pyrazole-3-ethanol, each possessing unique properties:

Compound NameStructure FeaturesUnique Properties
5-Amino-4-methylpyrazoleMethyl group at position 4Enhanced anti-inflammatory activity
4-AminoantipyrineAmino group at position 4Analgesic properties
3-Amino-1H-pyrazoleAmino group at position 3Antimicrobial activity
5-Amino-2-methylpyrazoleMethyl group at position 2Potential antitumor effects

These compounds demonstrate varying degrees of biological activity based on their structural modifications, highlighting the uniqueness of 5-amino-1-methyl-1H-pyrazole-3-ethanol within the pyrazole family.

XLogP3

-0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

141.090211983 g/mol

Monoisotopic Mass

141.090211983 g/mol

Heavy Atom Count

10

Dates

Last modified: 11-23-2023

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